![molecular formula C18H21N3O4 B2423676 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034321-66-7](/img/structure/B2423676.png)
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound contains several structural components including a tetrahydro-2H-pyran ring, a pyrazole ring, and a dihydrobenzo[b][1,4]dioxine ring. Tetrahydro-2H-pyran is a saturated six-membered ring with one oxygen atom . Pyrazole is a five-membered ring containing two nitrogen atoms . Dihydrobenzo[b][1,4]dioxine is a seven-membered ring with two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The 3D structure can be predicted using computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can undergo various reactions including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .Scientific Research Applications
Antiviral Properties
This compound is being investigated for its antiviral properties . Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms .
Anticancer Applications
The compound is also being studied for its potential anticancer properties . It may interfere with cancer cell proliferation, making it a promising candidate for cancer treatment .
Synthesis of Heteroaryl Scaffolds
The compound can be used in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond .
Synthesis of Androgen Receptor Inhibitors
It can be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .
Antioxidant Activity
A series of compounds similar to the one have been evaluated for their antioxidant activity .
Pharmacological Targets
The structure of this compound allows it to engage with a variety of pharmacological targets .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The structure of the compound suggests that it may have the potential to interact with a variety of pharmacological targets
Mode of Action
The compound’s structure allows it to potentially engage with various pharmacological targets . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-18(17-12-24-15-6-1-2-7-16(15)25-17)20-13-9-19-21(10-13)11-14-5-3-4-8-23-14/h1-2,6-7,9-10,14,17H,3-5,8,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHGYKZOALOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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